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Compound of Interest

Compound Name: BTK inhibitor 13

Cat. No.: B12427073

An In-depth Technical Guide to BTK Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-
cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation,
survival, and differentiation. Its involvement in various B-cell malignancies and autoimmune
diseases has established it as a significant therapeutic target. This technical guide provides a
comprehensive overview of BTK inhibitor 13, a potent and selective covalent inhibitor of BTK,
intended for researchers, scientists, and drug development professionals.

BTK inhibitor 13, also identified as compound 8 in the primary literature, was developed as a
covalent irreversible inhibitor that targets an inactive conformation of BTK. This unique
mechanism of action contributes to its high potency and selectivity.[1][2]

Chemical Structure and Physicochemical Properties

The chemical identity and fundamental properties of BTK inhibitor 13 are summarized below.

Chemical Structure:
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Figure 1: Chemical structure of BTK inhibitor 13.

Table 1: Physicochemical Properties of BTK Inhibitor 13

Property Value Reference

N-(5-(4-(acryloyl)piperazin-1-
yI)-2-fluorophenyl)-4-(1H-

IUPAC Name o
pyrrolo[2,3-b]pyridin-4-
yl)benzamide

Molecular Formula C29H26FN503 [1]

Molecular Weight 511.55 g/mol [1]

CAS Number 2376726-26-8 [1]
C=CC(=0O)N1CCN(CC1)c2ccc(

SMILES cc2F)NC(=0)c3ccc(cc3)cdcenc [1]
5[nH]ccc5c4

Predicted Density 1.353 g/cm3

Biological Activity and Selectivity
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BTK inhibitor 13 is a highly potent inhibitor of BTK with a reported half-maximal inhibitory
concentration (IC50) of 1.2 nM.[1] It functions as a covalent inhibitor by forming an irreversible
bond with the Cysteine 481 residue within the ATP-binding site of BTK.[2] This covalent
modification leads to sustained inhibition of BTK activity.

A key feature of BTK inhibitor 13 is its remarkable selectivity. It was designed to bind to an
inactive conformation of BTK, a strategy that enhances its specificity over other kinases,
including those that also possess a cysteine residue in a similar position.[2]

Table 2: Kinase Selectivity Profile of BTK Inhibitor 13 (Compound 8)

Fold Selectivity vs.

Kinase IC50 (nM) Reference
BTK
BTK 1.2 1 [1]
BMX >1000 >833 [1]
EGFR >1000 >833 [1]
ERBB2 >1000 >833 [1]
ERBB4 >1000 >833 [1]
ITK >1000 >833 [1]
JAK3 >1000 >833 [1]
TEC >1000 >833 [1]

Note: The selectivity data is based on the findings from the primary publication by Pulz R, et al.
and its supplementary information.[1]

Signaling Pathways

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR
activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation
of downstream signaling cascades, including the PLCy2, MAPK, and NF-kB pathways. These
pathways are essential for B-cell survival, proliferation, and differentiation. By irreversibly
inhibiting BTK, BTK inhibitor 13 effectively blocks these downstream signals.
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Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of
BTK inhibitor 13, based on standard practices for covalent BTK inhibitors.

Biochemical Kinase Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 value of an inhibitor against the BTK enzyme.

Workflow:
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Prepare Assay Plate:
- Add BTK enzyme
- Add BTK inhibitor 13 (serial dilutions)
- Add Kinase Buffer

'

Incubate at Room Temperature
(e.g., 60 minutes)

'

Initiate Kinase Reaction:
Add ATP and ULight™-poly-GT substrate

:

Incubate at Room Temperature
(e.g., 60 minutes)

'

Stop Reaction & Detect:
Add EDTA and Europium-labeled
anti-phosphotyrosine antibody

:

Incubate at Room Temperature
(e.g., 60 minutes)

Read Plate:
Measure TR-FRET signal
(Excitation: 320 nm, Emission: 615 nm & 665 nm)

Data Analysis:
Calculate IC50 value

Click to download full resolution via product page

Biochemical Kinase Assay Workflow

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b12427073?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

Recombinant human BTK enzyme

BTK inhibitor 13

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
ATP

ULight™-poly-GT (substrate)

EDTA

Europium-labeled anti-phosphotyrosine antibody

384-well low-volume microplates

Procedure:

Prepare serial dilutions of BTK inhibitor 13 in kinase buffer.
Add BTK enzyme and the inhibitor dilutions to the wells of a 384-well plate.

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor
binding.

Initiate the kinase reaction by adding a mixture of ATP and ULight™-poly-GT substrate. The
final ATP concentration should be at or near the Km for BTK.

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate
phosphorylation.

Stop the reaction by adding EDTA.

Add the Europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated
substrate.

Incubate for a final period (e.g., 60 minutes) at room temperature.
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» Read the plate on a suitable plate reader capable of measuring TR-FRET.
o Calculate the ratio of the emission signals at 665 nm and 615 nm.

o Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.

Cellular Assay: BTK Target Engagement in Peripheral
Blood Mononuclear Cells (PBMCs)

This assay measures the ability of the inhibitor to engage its target, BTK, within a cellular
context.

Workflow:
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Isolate PBMCs from whole blood

l

Treat PBMCs with BTK inhibitor 13
(various concentrations)

l

Incubate at 37°C

l

Lyse cells and add a fluorescently labeled
irreversible BTK probe

'

Incubate to allow probe binding to
unoccupied BTK

l

Separate proteins by SDS-PAGE

Scan gel for fluorescence to quantify
probe-bound BTK

Data Analysis:
Determine target occupancy at
different inhibitor concentrations

Click to download full resolution via product page

Cellular Target Engagement Assay Workflow

Materials:
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Freshly isolated human PBMCs

BTK inhibitor 13

Cell culture medium (e.g., RPMI-1640)

Fluorescently labeled irreversible BTK probe

Lysis buffer

Reagents for SDS-PAGE and in-gel fluorescence scanning

Procedure:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

Resuspend PBMCs in cell culture medium and treat with various concentrations of BTK
inhibitor 13.

Incubate the cells at 37°C in a CO2 incubator for a defined period.

Wash the cells to remove unbound inhibitor and lyse the cells.

Add a fluorescently labeled irreversible BTK probe to the cell lysates. This probe will bind to
any BTK that is not already occupied by the inhibitor.

Incubate the lysates with the probe to allow for complete binding.

Separate the proteins in the lysate by SDS-PAGE.

Scan the gel using a fluorescence scanner to visualize and quantify the amount of probe-
bound BTK.

The reduction in fluorescence signal in the inhibitor-treated samples compared to the vehicle
control indicates the degree of target engagement.

Conclusion
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BTK inhibitor 13 is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase.
Its unique mechanism of targeting an inactive conformation of the enzyme contributes to its
favorable selectivity profile. The data presented in this guide, including its chemical properties,
biological activity, and the experimental protocols for its characterization, provide a valuable
resource for researchers and drug development professionals working on the next generation
of BTK inhibitors for the treatment of B-cell malignancies and autoimmune disorders. Further
investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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